Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate
Description
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate is an ester derivative featuring a quinoline moiety, a heterocyclic aromatic compound known for its role in pharmaceuticals and agrochemicals. The compound’s molecular backbone includes a propanoate ester linked to a hydroxy-substituted quinolyl group, suggesting applications in medicinal chemistry due to quinoline’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8,13,16H,2,9H2,1H3 |
InChI Key |
NXUUYEOFLANLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-quinolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 3-Keto-3-(2-quinolyl)propanoate or 3-Carboxy-3-(2-quinolyl)propanoate.
Reduction: Formation of Ethyl 3-Hydroxy-3-(2-quinolyl)propanol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their differences:
Key Observations:
- This may enhance binding affinity in drug-receptor interactions .
- Functional Diversity: While Ethyl 3-(methylthio)propanoate contributes to fruity aromas in foods (odor activity value = 42.67 µg·kg⁻¹ in pineapple core ), the hydroxyquinolyl derivative’s sensory profile is likely distinct and less relevant to flavor applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
